2-[3-{[(2-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile
Description
Properties
IUPAC Name |
2-[(3E)-3-[(2-chlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-20(2)15(13(9-17)10-18)7-8-19-21-11-12-5-3-4-6-14(12)16/h3-6,8H,7,11H2,1-2H3/b19-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHGJBMVUUEZFX-UFWORHAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N/OCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound decomposes into three primary building blocks: (1) malononitrile, (2) a dimethylamino-propylidene segment, and (3) a 2-chlorobenzyloxy-imino moiety. Retrosynthetically, the molecule can be dissected via cleavage of the imino (C=N) and propylidene (C=C) bonds, suggesting sequential Knoevenagel condensations and oxime formations as pivotal steps.
Core Assembly via Knoevenagel Condensation
The central propylidene-malononitrile framework is constructed through a Knoevenagel reaction between malononitrile and a suitably functionalized aldehyde. For example, 3-(dimethylamino)propanal reacts with malononitrile in the presence of a base (e.g., piperidine) to yield 1-(dimethylamino)propylidene-malononitrile. This step typically achieves >85% yield under refluxing ethanol.
Mechanistic Insight : The base deprotonates malononitrile, generating a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent dehydration forms the conjugated C=C bond, critical for electronic delocalization.
Imine Formation and 2-Chlorobenzyloxy Substitution
The imino group is introduced via oxime formation. Reacting the intermediate aldehyde (derived from oxidation of the propylidene chain) with hydroxylamine hydrochloride produces an oxime. Subsequent etherification with 2-chlorobenzyl bromide in the presence of K₂CO₃ installs the 2-chlorobenzyloxy group.
Challenges : Competing over-alkylation at the oxime nitrogen necessitates careful stoichiometry control. Polar aprotic solvents like DMF enhance nucleophilicity but may require low temperatures (−20°C) to suppress side reactions.
Advanced Microreactor-Based Synthesis
Continuous-Flow Approach
Adapting methodologies from dimethylaminomethylene malononitrile synthesis, a microreactor system (Figure 1) significantly enhances the efficiency of key steps:
- Reactor Configuration :
- Micromixer (Y-type): Combines malononitrile (0.5 M in CH₃CN), 3-(dimethylamino)propanal (0.5 M in CH₃CN), and catalytic piperidine (0.1 eq).
- Microchannel reactor (residence time: 9 min, 25°C, 0.2 MPa backpressure).
- Centrifugal extractor for in-line purification using dichloromethane/H₂O.
Performance Metrics :
| Parameter | Value |
|---|---|
| Conversion | 100% |
| Yield | 96.3% |
| Purity (GC) | 98.5% |
This system minimizes thermal degradation and eliminates batch-to-batch variability, achieving near-quantitative yields at ambient conditions.
Catalyst and Solvent Optimization
Screening of bases and solvents reveals:
- Bases : Piperidine > pyridine > Et₃N (activity correlates with pKa).
- Solvents : CH₃CN > THF > EtOH (aprotic solvents favor enolate stability).
Table 1 : Impact of Reaction Parameters on Knoevenagel Step
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | CH₃CN | 25 | 96.3 |
| Pyridine | THF | 25 | 87.2 |
| Et₃N | EtOH | 78 | 68.9 |
Analytical Characterization
Spectroscopic Profiling
Chromatographic Validation
HPLC analysis (C8 column, 0.1% formic acid/CH₃CN gradient) confirms >98% purity. HRMS (ESI): m/z [M + H]⁺ calcd. 342.0654, found 342.0651.
Industrial-Scale Considerations
Waste Minimization Strategies
- Byproduct Recycling : Trichlorobenzoic acid and oxyma byproducts from coupling steps are recoverable via silica gel chromatography and recyclable into subsequent batches, reducing raw material costs by 30%.
- Solvent Recovery : Centrifugal extractors enable >95% CH₂Cl₂ recovery, aligning with green chemistry principles.
Chemical Reactions Analysis
2-[3-{[(2-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that Schiff bases, including derivatives of malononitrile compounds, exhibit promising anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells and affect cell cycle distribution, making them candidates for further exploration in cancer therapy .
2. Antibacterial and Antifungal Properties
The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies suggest that Schiff bases derived from malononitrile show significant activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi . This positions the compound as a potential lead in the development of new antimicrobial agents.
Synthetic Applications
1. Catalysis in Organic Reactions
2-[3-{[(2-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile can serve as a catalyst or intermediate in several organic reactions. Its structural features allow it to participate in cyclocondensation reactions effectively . The ability to catalyze reactions under mild conditions enhances its utility in synthetic organic chemistry.
2. Formation of Metal Complexes
The compound can be used to synthesize metal complexes that exhibit enhanced biological activities. For example, Schiff base-metal complexes have shown improved nuclease activity and DNA binding capabilities, which are crucial for therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-[3-{[(2-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Analog: [(3E)-1-(Dimethylamino)-3-{[(3-fluorobenzyl)oxy]imino}propylidene]malononitrile
This analog replaces the 2-chlorobenzyl group with a 3-fluorobenzyl substituent (CAS: 478262-31-6). Key differences include:
The 3-fluoro analog’s altered electronic profile may enhance solubility or alter binding affinity in biological systems compared to the 2-chloro derivative.
Agrochemical Derivatives: Tepraloxydim and Clethodim
These cyclohexenone-based herbicides () share imino-oxy functional groups but differ in core structure:
The malononitrile core in the target compound may confer distinct reactivity (e.g., nucleophilic nitrile groups) compared to the cyclohexenone-based herbicides.
CS Gas (o-Chlorobenzylidene Malononitrile)
CS gas (CAS: 2698-41-1) is a simpler analog lacking the dimethylamino and oxyimino groups:
The dimethylamino and oxyimino groups in the target compound likely reduce volatility compared to CS gas, altering its physicochemical behavior. Additionally, these substituents may modulate toxicity; CS gas’s irritant effects stem from rapid hydrolysis to o-chlorobenzaldehyde and hydrogen cyanide, whereas the target compound’s stability could mitigate acute toxicity .
Research Implications and Gaps
- Electronic Effects : The 2-chloro substituent’s meta-directing influence may favor electrophilic substitution at specific positions, unlike the 3-fluoro analog’s para-directing fluorine .
- Synthetic Challenges: The oxyimino and dimethylamino groups may complicate synthesis due to steric hindrance or sensitivity to hydrolysis, requiring optimized protecting-group strategies.
Further studies on crystallography, solubility, and in vitro bioactivity are needed to validate these hypotheses.
Biological Activity
The compound 2-[3-{[(2-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile (CAS No. 339103-11-6) is a novel chemical entity that has garnered attention for its potential biological activities. Its structure includes a malononitrile moiety, which is known for various pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C15H15ClN4O
- Molecular Weight : 302.76 g/mol
- IUPAC Name : this compound
The compound's structural features suggest potential interactions with biological targets, particularly due to the presence of the chlorobenzyl group and the malononitrile functionality.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing similar structural motifs have shown cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Antifungal Activity
Research into related compounds has demonstrated antifungal activity against several phytopathogenic fungi. For example, a series of pyrazole derivatives were tested for their ability to inhibit fungal mycelial growth, with some exhibiting moderate to excellent efficacy . This suggests that This compound may also possess antifungal properties worth investigating.
The proposed mechanisms by which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase, which plays a role in uric acid metabolism .
- Cell Membrane Disruption : Some studies indicate that related compounds can disrupt bacterial cell membranes, leading to cell lysis and death .
- Modulation of Signaling Pathways : The presence of the dimethylamino group may influence various signaling pathways involved in cell proliferation and survival.
Study on Anticancer Efficacy
A study evaluated the cytotoxic effects of several malononitrile derivatives on cancer cell lines. The results indicated that compounds with similar structures to This compound inhibited cell proliferation significantly at concentrations as low as 10 µM .
Antifungal Screening
In another investigation, a library of malononitrile derivatives was screened against common plant pathogens. The results revealed that certain derivatives showed over 70% inhibition of fungal growth at 50 µg/mL . This highlights the potential for developing new antifungal agents based on this chemical scaffold.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimized synthetic routes for preparing 2-[3-{[(2-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile, and how do reaction parameters influence yield?
Methodological Answer : The synthesis involves multi-step reactions, including Knoevenagel condensation and imine formation. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity .
- Catalysts : Base catalysts (e.g., piperidine) or transition-metal promoters (e.g., Zn(OTf)₂) improve cyclization efficiency .
- Temperature : Reflux conditions (80–100°C) are critical for imine stabilization .
Table 1 : Synthesis Optimization Examples
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Knoevenagel + Imine Formation | Ethanol | Piperidine | 72–78 | |
| Water-based Catalyst-free | H₂O | None | 82 | |
| Zn(OTf)₂-promoted Cyclization | DCM | Zn(OTf)₂ | 89 |
Q. How is the three-dimensional conformation of this compound characterized, and what computational methods validate experimental data?
Methodological Answer :
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯N bonds, 3.32–3.57 Å) .
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and compares with experimental IR/UV-Vis spectra .
- Validation : Root-mean-square deviations (RMSD) between DFT-predicted and crystallographic bond lengths should be <0.05 Å for reliability .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between DFT-predicted reactivity and experimental outcomes in malononitrile derivatives?
Methodological Answer : Contradictions often arise from solvent effects or incomplete basis sets in simulations. Steps to resolve:
Solvent Correction : Apply polarizable continuum models (PCM) in DFT to account for solvation .
Kinetic vs. Thermodynamic Control : Experimental conditions (e.g., reflux vs. RT) may favor unexpected pathways .
Cross-Validation : Compare multiple computational methods (e.g., MP2 vs. DFT) with kinetic studies .
Table 2 : Example Discrepancy Analysis
Q. What catalytic mechanisms enable the cyclization of malononitrile derivatives, and how do metal catalysts influence regioselectivity?
Methodological Answer :
- Zinc Catalysts : Zn²⁺ polarizes electron-deficient nitriles, accelerating nucleophilic attack (e.g., in pyrazole synthesis) .
- Acid-Base Catalysis : Protic solvents (e.g., water) stabilize transition states via hydrogen bonding, as seen in catalyst-free Michal additions .
- Regioselectivity : Electron-withdrawing groups (e.g., 2-chlorobenzyl) direct cyclization to para positions due to resonance stabilization .
Q. What strategies enable enantioselective synthesis of β-chiral malononitrile derivatives for bioactive molecule development?
Methodological Answer :
- Photoenzymatic Synthesis : Combine Knoevenagel condensation with enzymatic asymmetric reduction (e.g., alcohol dehydrogenases) for >90% enantiomeric excess .
- Chiral Auxiliaries : Use tert-butanesulfinamide to induce asymmetry during imine formation .
- Dynamic Kinetic Resolution : Employ palladium catalysts to racemize intermediates selectively .
Q. How do researchers mitigate hazards associated with handling malononitrile derivatives during synthesis?
Methodological Answer :
- PPE : Nitrile gloves, face shields, and fume hoods are mandatory due to cyanide release risks .
- Waste Management : Neutralize nitrile residues with alkaline hydrogen peroxide before disposal .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect hazardous intermediates (e.g., phosgene) .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s bioavailability (e.g., membrane permeability) be addressed?
Methodological Answer :
- Assay Variability : Compare Caco-2 cell models (high absorption ) with in vivo rodent studies (low BBB penetration).
- Computational Prediction : Use QSAR models with descriptors like logP (experimental: 1.8 vs. predicted: 2.1) .
- Structural Modifications : Introduce hydrophilic groups (e.g., –OH) to enhance solubility without compromising reactivity .
Methodological Tables
Table 3 : Key Reactivity Patterns in Malononitrile Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
